9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
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Overview
Description
9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods often involve the use of aromatic aldehydes, thioamides, and other heterocyclic compounds as starting materials.
Industrial Production Methods
Industrial production of benzothiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as piperidine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown promise as an anti-tubercular agent. Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .
Medicine
In medicine, benzothiazole derivatives, including this compound, are being investigated for their anti-cancer properties. They have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them promising candidates for cancer therapy .
Industry
In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. Their diverse chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide involves its interaction with specific molecular targets and pathways. In anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to the death of the bacteria . In cancer therapy, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
What sets 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide apart is its unique tricyclic structure, which provides enhanced stability and specific biological activity. Its ability to inhibit DprE1 and induce apoptosis in cancer cells makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-10-5-6-13-14(9-10)27-20(21-13)22-18(25)15-17(24)12-4-2-3-11-7-8-23(16(11)12)19(15)26/h2-6,9,24H,7-8H2,1H3,(H,21,22,25) |
InChI Key |
UTMAXPVIWNXTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |
Origin of Product |
United States |
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